molecular formula C15H15NO2 B3060652 n-(4-Methoxy-2-methylphenyl)benzamide CAS No. 61495-08-7

n-(4-Methoxy-2-methylphenyl)benzamide

Cat. No. B3060652
CAS RN: 61495-08-7
M. Wt: 241.28 g/mol
InChI Key: GYBUOPRIPCNQSW-UHFFFAOYSA-N
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Description

N-(4-Methoxy-2-methylphenyl)benzamide is a chemical compound with the linear formula C15H15NO2 . It has a molecular weight of 241.292 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of N-(4-Methoxy-2-methylphenyl)benzamide is represented by the linear formula C15H15NO2 . The compound has a molecular weight of 241.292 .


Physical And Chemical Properties Analysis

N-(4-Methoxy-2-methylphenyl)benzamide has a molecular weight of 241.292 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved resources.

Scientific Research Applications

Antibacterial Activity

n-(4-Methoxy-2-methylphenyl)benzamide: has been investigated for its antibacterial potential. Although the degree of activity may vary, studies have shown moderate antibacterial effects against E. coli , K. pneumoniae , and S. aureus . Researchers continue to explore its mechanism of action and potential applications in combating bacterial infections.

Anti-HIV Activity

In a related context, 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives , which share structural similarities with our compound, were screened for anti-HIV activity. These derivatives were tested against both HIV-1 (IIIB) and HIV-2 (ROD) strains. Further exploration of n-(4-Methoxy-2-methylphenyl)benzamide in this context could provide insights into its potential as an anti-HIV agent .

properties

IUPAC Name

N-(4-methoxy-2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-11-10-13(18-2)8-9-14(11)16-15(17)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBUOPRIPCNQSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20297354
Record name n-(4-methoxy-2-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20297354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61495-08-7
Record name NSC115688
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115688
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(4-methoxy-2-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20297354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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